2,6-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime
Description
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Properties
IUPAC Name |
(E)-N-[[5-(4-bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methoxy]-1-(2,6-dichlorophenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrCl2F3N3OS/c1-28-18(30-12-7-5-11(20)6-8-12)14(17(27-28)19(23,24)25)10-29-26-9-13-15(21)3-2-4-16(13)22/h2-9H,10H2,1H3/b26-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKVUKSIFJVFQX-JQAMDZJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CON=CC2=C(C=CC=C2Cl)Cl)SC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CO/N=C/C2=C(C=CC=C2Cl)Cl)SC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrCl2F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dichlorobenzene ring, a pyrazole moiety with a trifluoromethyl group, and an oxime functional group. The structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Recent studies have highlighted the compound's cytotoxic properties against various cancer cell lines. The following sections detail specific findings related to its biological activity.
Cytotoxicity Studies
Research indicates that derivatives of pyrazole, including those similar to the compound , exhibit significant cytotoxicity against cancer cells. For instance:
- Cytotoxic Concentration (CC50) : A study reported CC50 values in the low micromolar range for pyrazole derivatives against triple-negative breast cancer (TNBC) cell lines, indicating potent activity .
- Mechanisms of Action : The cytotoxic effects are associated with the induction of reactive oxygen species (ROS), mitochondrial depolarization, and activation of apoptotic pathways (caspase activation) leading to cell death .
| Compound | CC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| P3C | 0.25 - 0.49 | MDA-MB-231 | ROS accumulation, caspase activation |
| P3C | - | MDA-MB-468 | Microtubule disruption |
Mechanistic Insights
The biological activity of the compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis through both intrinsic and extrinsic pathways. This is evidenced by:
- Cell Cycle Arrest : Research indicates that treatment with pyrazole derivatives can cause cell cycle arrest in the S and G2 phases, preventing further proliferation of cancer cells .
- Kinase Modulation : Transcriptomic analyses reveal that the compound modulates key signaling pathways involved in cell survival and proliferation:
Case Studies
Several studies have focused on the biological activities of pyrazole derivatives similar to the compound :
- Study on Pyrazole Derivatives : In a high-throughput screening involving over 4600 compounds, several pyrazole derivatives were identified as potent inhibitors of cancer cell growth. The study emphasized the role of structural features in enhancing cytotoxicity .
- Insecticidal Activity : Another research effort synthesized novel pyrazole oxime ether derivatives, demonstrating insecticidal properties alongside cytotoxic effects against cancer cell lines. This highlights the versatility of pyrazole-based compounds in various biological contexts .
Q & A
Q. What synthetic methodologies are most effective for preparing this compound, and what critical reaction parameters require optimization?
The compound is typically synthesized via nucleophilic oxime ether formation. Key steps include:
- Coupling 2,6-dichlorobenzaldehyde oxime with the pyrazole-sulfanyl methyl bromide derivative under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Strict temperature control (0–5°C) to prevent trifluoromethyl group degradation .
- Purification via flash chromatography (hexane/ethyl acetate gradients) to isolate the product with >95% purity, verified by HPLC .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- X-ray crystallography : Use SHELXL for refinement (R factor <0.05) to resolve anisotropic displacement parameters .
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrazole C–H coupling constants at δ 7.2–8.1 ppm) .
- HPLC-MS : To validate molecular weight (observed m/z 495.04 vs. theoretical 495.04) and purity .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor hydrolysis of the oxime bond .
- Store in amber vials at –20°C under inert atmosphere to prevent photolytic and oxidative decomposition .
Advanced Research Questions
Q. What strategies resolve contradictions between crystallographic data and computational geometry optimizations?
- Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to compare optimized bond lengths/angles with X-ray data. Discrepancies >0.02 Å may indicate crystal packing effects .
- Use WinGX to analyze torsion angles and hydrogen-bonding networks influencing solid-state conformations .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Replace the 4-bromophenylsulfanyl group with electron-withdrawing substituents (e.g., nitro) to improve enzyme inhibition potency, as seen in related pyrazole-oxime esters .
- Modify the oxime linker to a hydrazone group to enhance metabolic stability, based on pharmacokinetic modeling .
Q. What experimental design principles optimize synthetic yield while minimizing byproducts?
- Apply Design of Experiments (DoE) to test variables: reagent stoichiometry (1.0–1.2 eq), solvent polarity (acetonitrile vs. DMF), and reaction time (12–24 hr) .
- Use response surface modeling to identify ideal conditions (e.g., 1.1 eq K₂CO₃ in acetonitrile for 18 hr yields 86% product) .
Q. How can computational models predict the compound’s interaction with biological targets?
- Perform molecular docking (AutoDock Vina) against cytochrome P450 enzymes using the crystal structure’s conformational data .
- Validate predictions with in vitro assays (e.g., IC₅₀ measurements for enzyme inhibition) .
Data Analysis and Validation
Q. What metrics validate the quality of crystallographic data for publication?
- Achieve a data-to-parameter ratio >10:1 and R factor <0.05 using high-resolution datasets (θmax >25°) .
- Cross-validate anisotropic displacement parameters with Hirshfeld surface analysis to identify weak intermolecular interactions .
Q. How should researchers address batch-to-batch variability in biological assay results?
- Standardize compound purity (≥95% by HPLC) and solvent composition (DMSO concentration <1% v/v) across batches .
- Include positive controls (e.g., known inhibitors) to normalize inter-assay variability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
